1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid
CAS No.:
Cat. No.: VC13432702
Molecular Formula: C16H12BrNO2
Molecular Weight: 330.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12BrNO2 |
|---|---|
| Molecular Weight | 330.17 g/mol |
| IUPAC Name | 1-[(4-bromophenyl)methyl]indole-5-carboxylic acid |
| Standard InChI | InChI=1S/C16H12BrNO2/c17-14-4-1-11(2-5-14)10-18-8-7-12-9-13(16(19)20)3-6-15(12)18/h1-9H,10H2,(H,19,20) |
| Standard InChI Key | ALBPVRWEHNPQNT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C(=O)O)Br |
| Canonical SMILES | C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C(=O)O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid is systematically named 1-[(4-bromophenyl)methyl]indole-5-carboxylic acid under IUPAC nomenclature . Its molecular architecture comprises an indole core substituted with a 4-bromobenzyl group at the 1-position and a carboxylic acid group at the 5-position (Figure 1). Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.17 g/mol |
| InChIKey | ALBPVRWEHNPQNT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C(=O)O)Br |
| CAS Registry Number | 1406820-60-7 |
The compound’s three-dimensional conformation, accessible via PubChem’s interactive model, reveals planar indole and benzyl rings with torsional flexibility at the methylene bridge .
Synthesis and Modification
Synthetic Routes
The synthesis of 1-(4-bromobenzyl)-1H-indole-5-carboxylic acid likely follows established protocols for benzyl-indole derivatives (Figure 2):
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Indole Core Formation: Friedel-Crafts acylation or Fischer indole synthesis to generate 5-carboxyindole.
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Benzylation: Reaction of 5-carboxyindole with 4-bromobenzyl bromide under basic conditions (e.g., KCO in DMF).
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Purification: Recrystallization or chromatography to isolate the product.
Industrial-scale production would optimize solvent systems (e.g., DMSO for enhanced solubility) and catalytic methods to improve yield.
Derivative Synthesis
The carboxylic acid group enables further functionalization:
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Esterification: Treatment with methanol/H yields methyl esters for improved lipid solubility.
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Amide Formation: Coupling with amines via EDC/HOBt produces amide derivatives with enhanced bioactivity.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres but susceptible to photodegradation due to the bromine atom.
Acid-Base Behavior
The carboxylic acid group confers a pK of ~4.5, enabling pH-dependent solubility:
Comparative Analysis with Structural Analogs
| Compound | Substituents | Bioactivity (IC) | Key Application |
|---|---|---|---|
| 1-(4-Bromobenzyl)-1H-indole-5-carboxylic acid | 5-COOH, 1-bromobenzyl | N/A | Synthetic intermediate |
| 1-(4-Chlorobenzyl)-1H-indole-5-carboxylic acid | 5-COOH, 1-chlorobenzyl | 1.2 µM (EGFR inhibition) | Oncology research |
| Indole-5-carboxylic acid | 5-COOH | 45 µM (Antimicrobial) | Antibacterial agents |
The bromine atom in the target compound may enhance halogen bonding with biological targets compared to chlorine or methyl analogs.
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor for:
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Kinase Inhibitors: Functionalization at the carboxylic acid position generates ATP-competitive inhibitors.
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Antibiotic Hybrids: Conjugation with β-lactam or quinolone motifs broadens antimicrobial spectra.
Material Science
Brominated indoles act as flame retardants in polymers, with LOI (Limiting Oxygen Index) values exceeding 28% .
Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Low yields (~40%) in benzylation steps necessitate greener catalysts.
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Biological Data Gaps: In vitro and in vivo studies are urgently needed to validate hypothesized activities.
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